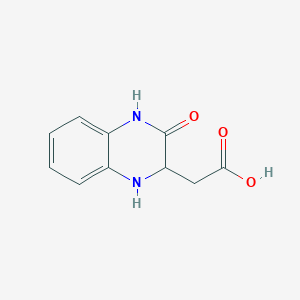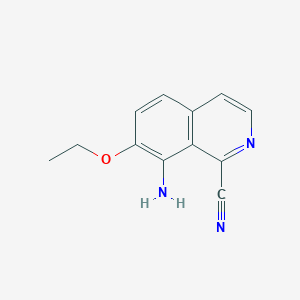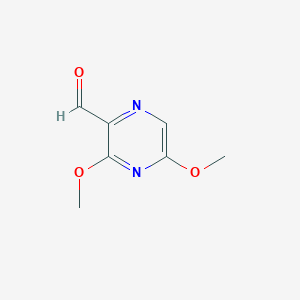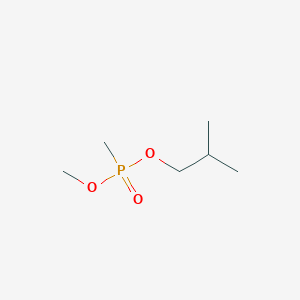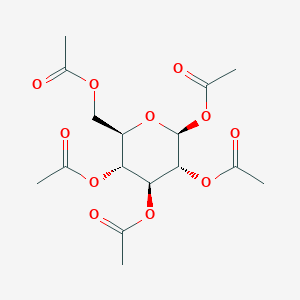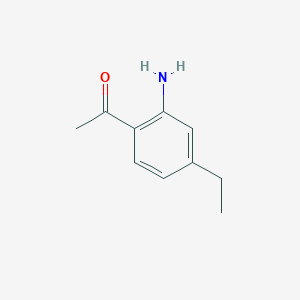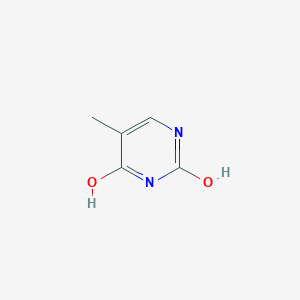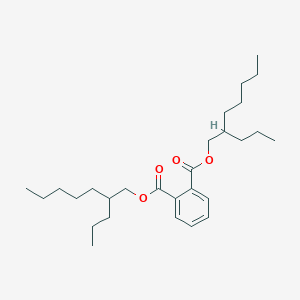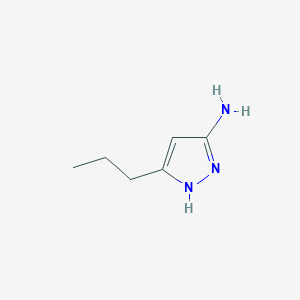
5-Propyl-1H-Pyrazol-3-Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-1H-Pyrazol-3-Amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the papers discuss various pyrazole derivatives and their synthesis, properties, and applications, which can be relevant to understanding 5-Propyl-1H-Pyrazol-3-Amine.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a microwave-mediated synthesis of 1H-pyrazole-5-amines has been developed, which is efficient and requires minimal purification . Additionally, multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established, leading to the formation of pyrazolo-fused heterocycles . Another method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to form new N-fused heterocycles . These methods demonstrate the versatility and efficiency of synthesizing pyrazole derivatives, which could be applicable to the synthesis of 5-Propyl-1H-Pyrazol-3-Amine.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a pyrazole ring derivative was determined using single-crystal X-ray diffraction, and the molecular structure was optimized using density functional theory (DFT) calculations . Similarly, the synthesis and structural examination of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine were reported, including single-crystal X-ray diffraction and Hirshfeld surface analysis . These studies highlight the importance of structural analysis in understanding the properties and potential applications of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones was achieved using rhodium(III) catalysis, which provides a method for introducing amino groups into the pyrazole ring . Additionally, the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines led to the synthesis of N-substituted pyrazole derivatives with biological activities . These reactions demonstrate the reactivity of the pyrazole core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displayed unique phase behavior and fluorescent properties, with a significant difference in melting and solidification points . The photoluminescence properties of this compound and its ZnCl2 complex were also studied, showing aggregation-induced emission behavior . These properties are crucial for the potential application of pyrazole derivatives in materials science and optoelectronics.
Wissenschaftliche Forschungsanwendungen
Domino Reaction and Heterocyclic Compound Synthesis
Domino Reaction of Arylglyoxals with Pyrazol-5-amines
This study demonstrates new multicomponent domino reactions involving arylglyoxals with pyrazol-5-amines, leading to the selective synthesis of unprecedented pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These compounds could be potential candidates for further pharmacological evaluation due to their unique structures (Jiang et al., 2014).
Design and Biological Evaluation
Design and Biological Evaluation of Pyrazol-5-amine Derivatives
This research focused on designing, synthesizing, and biologically evaluating 3-aryl-4-alkylpyrazol-5-amines derivatives. Through target fishing, several compounds showed promising antitumor activities, indicating the potential for developing new antitumor drugs (Ma et al., 2020).
Functionalized Indole Derivatives
Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives
This study describes the synthesis of various functionalized indole derivatives starting from a key intermediate, showcasing the versatility of pyrazole derivatives in synthesizing compounds of pharmaceutical interest (El‐Mekabaty et al., 2017).
Palladium-catalyzed Arylation
Palladium-catalyzed Amino Group Arylation
Demonstrates an efficient method for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines using a palladium-catalyzed C–N bond formation, expanding the toolkit for developing pyrazole-based compounds with potential bioactivity (Kucharek & Danel, 2021).
Multi-component Domino Reactions
Chemodivergent Multi-component Domino Reactions
This research highlights the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines through a chemodivergent, multicomponent domino reaction, demonstrating the potential for efficient synthesis of densely functionalized heterocycles (Prasanna et al., 2013).
Safety And Hazards
The safety information for 5-Propyl-1H-Pyrazol-3-Amine indicates that it is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-propyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYBQUHJRIMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624065 |
Source


|
| Record name | 5-Propyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-1H-Pyrazol-3-Amine | |
CAS RN |
126748-58-1 |
Source


|
| Record name | 5-Propyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


